molecular formula C11H12O2 B1588977 2-Allyl-3-methoxybenzaldehyde CAS No. 94956-98-6

2-Allyl-3-methoxybenzaldehyde

Cat. No. B1588977
CAS RN: 94956-98-6
M. Wt: 176.21 g/mol
InChI Key: OQOUDZFBMYRNCD-UHFFFAOYSA-N
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Description

2-Allyl-3-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O2 . It is a member of the benzaldehyde family and possesses a methoxy group at the 3 position and an allyl group at the 2 position on the aromatic ring .


Molecular Structure Analysis

The molecular structure of 2-Allyl-3-methoxybenzaldehyde consists of an aromatic benzene ring substituted with a methoxy group (-OCH3) at the 3 position and an allyl group (-CH2-CH=CH2) at the 2 position . The average mass of the molecule is 176.212 Da .


Physical And Chemical Properties Analysis

2-Allyl-3-methoxybenzaldehyde has a molecular weight of 176.21 . The predicted boiling point is 269.6±25.0 °C and the predicted density is 1.039±0.06 g/cm3 .

Scientific Research Applications

Bioactive Zinc Detection and Cancer Cell Imaging

A study by Patil et al. (2018) focused on the synthesis of an optically active compound using 5-allyl-2-hydroxy-3-methoxybenzaldehyde. This compound, known as receptor 3, demonstrated a highly selective response for Zn2+ ions. It exhibited significant enhancement in fluorescence intensity upon the addition of Zn2+ due to the chelation-enhanced fluorescence (CHEF) effect. With minimal toxicity, receptor 3 was successfully employed for monitoring Zn2+ ions in live A549 cancer cells, indicating its potential application in bioactive zinc detection and cancer cell imaging (Patil et al., 2018).

Synthesis of Dioxidomolybdenum(VI) Complexes

Takjoo et al. (2016) synthesized a new dibasic NNO ligand, H2L (allyl N′-2-hydroxy-3-methoxybenzylidenecarbamohydrazonothioate), through the condensation of 2-hydroxy-3-methoxybenzaldehyde. This process led to the creation of four dioxidomolybdenum(VI) complexes. The study provided insights into their synthesis, spectral properties, and theoretical investigations, suggesting applications in the field of coordination chemistry (Takjoo et al., 2016).

Anticancer Activity

A research by Sayekti et al. (2021) involved the synthesis of C-4-alyloxy-3-methoxyphenylcalix[4]resorcinarene. This compound exhibited cytotoxic activity against HeLa and T47D cells, with IC50 values indicating its potential as an anticancer agent. The study underscores the significance of 2-Allyl-3-methoxybenzaldehyde derivatives in developing new therapeutic agents (Sayekti et al., 2021).

Fluorescence 'Turn-On' Probe for Zn (II) Detection

In another study by Patil et al. (2022), a Schiff base ligand was synthesized by condensing 5-allyl-2-hydroxy-3-methoxybenzaldehyde with furan-2-carbohydrazide. This creation, named FHE, demonstrated a fluorescence 'turn-on' property for nanomolar detection of Zn (II) in living cells and environmental samples, highlighting its application in biochemical sensing (Patil et al., 2022).

Encapsulation in Zeolite Y for Oxidation Catalysis

A study by Ghorbanloo and Alamooti (2017) involved the reaction of 2-hydroxy-3-methoxybenzaldehyde with 2-hydrazinobenzothiazole, leading to the formation of a molybdenum(VI) complex. This complex, when encapsulated in zeolite Y, served as an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons, indicating its potential in catalysis and material science (Ghorbanloo & Alamooti, 2017).

properties

IUPAC Name

3-methoxy-2-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-5-10-9(8-12)6-4-7-11(10)13-2/h3-4,6-8H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOUDZFBMYRNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457194
Record name 2-allyl-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-3-methoxybenzaldehyde

CAS RN

94956-98-6
Record name 2-allyl-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RM Moriarty, N Rani, LA Enache, MS Rao… - The Journal of …, 2004 - ACS Publications
… After complete addition (about 2 h) the reaction mixture was further refluxed for 90 min and cooled to 0 C and then a solution of 2-allyl-3-methoxybenzaldehyde (24) (3000 g, 17.03 mol) …
Number of citations: 59 pubs.acs.org
LA Sorbera, X Rabasseda, J Castaner - Drugs of the Future, 2001 - access.portico.org
… XXXII) by means of TBAF in THF affords the benzyl alcohol (XXXIII), which is oxidized with oxalyl chloride and TEA in DMSO/dichloromethane to provide 2-allyl-3-methoxybenzaldehyde …
Number of citations: 19 access.portico.org
AL Kadam - 2019 - dspace.ncl.res.in
Design & tactics for total synthesis of D2 receptor agonist quinagolide & development and application of on-water oxidation of furan in collective synthesis of bioactive natural products …
Number of citations: 0 dspace.ncl.res.in

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